molecular formula C19H25NO6 B13103572 1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid

1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B13103572
M. Wt: 363.4 g/mol
InChI Key: OHCUVKUPSJPZFN-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro linkage between a chroman and a pyrrolidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the use of tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a carbocation intermediate, which can undergo further reactions such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This makes it a valuable compound for specialized applications in organic synthesis and research.

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

8-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H25NO6/c1-18(2,3)26-17(23)20-10-13(16(21)22)19(11-20)8-9-25-15-12(19)6-5-7-14(15)24-4/h5-7,13H,8-11H2,1-4H3,(H,21,22)

InChI Key

OHCUVKUPSJPZFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOC3=C2C=CC=C3OC)C(=O)O

Origin of Product

United States

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